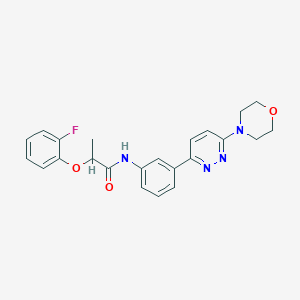

2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide

Description

This compound features a propanamide backbone with two distinct substituents: a 2-fluorophenoxy group and a 3-(6-morpholinopyridazin-3-yl)phenyl moiety. The morpholinopyridazinyl-phenyl group combines a pyridazine ring (a nitrogen-rich heterocycle) with a morpholine moiety, which may enhance solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c1-16(31-21-8-3-2-7-19(21)24)23(29)25-18-6-4-5-17(15-18)20-9-10-22(27-26-20)28-11-13-30-14-12-28/h2-10,15-16H,11-14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQHNZZXNIHRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCOCC3)OC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.

Synthesis of the morpholinopyridazinyl intermediate: This involves the reaction of a pyridazine derivative with morpholine under suitable conditions to form the morpholinopyridazinyl intermediate.

Coupling reaction: The final step involves the coupling of the fluorophenoxy intermediate with the morpholinopyridazinyl intermediate in the presence of a coupling agent to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and morpholinopyridazinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide typically involves multi-step organic reactions that incorporate various functional groups. The general approach includes:

- Formation of the Amide Linkage : The compound is synthesized by coupling a phenolic derivative with a morpholinopyridazine moiety, which provides the core structure for biological activity.

- Fluorination : The introduction of the fluorine atom at the ortho position of the phenoxy group enhances the compound's pharmacological properties.

- Characterization : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities, particularly in anti-inflammatory and analgesic domains:

- Anti-inflammatory Properties : A series of pyridazinone derivatives were evaluated for their anti-inflammatory effects, showing significant inhibition in animal models. For instance, compounds with morpholinyl substitutions demonstrated potent anti-inflammatory activity without notable ulcerogenic effects, suggesting a favorable safety profile .

- Analgesic Effects : Similar derivatives have been tested for analgesic efficacy, revealing promising results in reducing pain responses in preclinical studies .

Therapeutic Applications

The potential therapeutic applications of this compound can be categorized as follows:

Case Studies

Several studies highlight the effectiveness of structurally related compounds:

- A study on morpholinyl derivatives indicated that they possess significant anti-inflammatory and analgesic properties, with some compounds showing better safety profiles than existing treatments like aspirin .

- Another research effort focused on trifluoromethyl pyrimidine derivatives bearing amide moieties demonstrated notable antifungal and anticancer activities, suggesting a potential pathway for developing new therapeutic agents based on similar structural frameworks .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide would depend on its specific biological target. Generally, it may interact with specific enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorophenoxy-Propanamide Derivatives

- 2-(2-Fluorophenoxy)-N-(2-(piperidin-1-yl)ethyl)propanamide (): Structural Differences: Replaces the morpholinopyridazinyl-phenyl group with a piperidinylethyl substituent. This structural variation may shift therapeutic targets from peripheral enzymes (e.g., kinases) to central nervous system receptors .

- 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (): Structural Differences: Substitutes 2-fluorophenoxy with 3-methylphenoxy and adds a thiazole-sulfonamide group.

Propanamide Compounds with Heterocyclic Moieties

(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide ():

- N-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)phenyl)propanamide (): Structural Differences: Features a quinoline-pentylamino chain and a benzyl alcohol substituent. Implications: The quinoline moiety suggests antimalarial or anticancer activity, while the hydroxyphenyl group could influence antioxidant properties, contrasting with the target’s fluorine-driven stability .

Propanamide-Based Pharmacological Agents

- N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (2'-fluoro ortho-fluorofentanyl, ): Structural Differences: A fentanyl analog with dual fluorophenyl groups and a piperidine core. Implications: The piperidine and fluorophenyl groups are characteristic of opioid receptor agonists, whereas the target compound’s morpholinopyridazinyl group likely precludes opioid activity, suggesting divergent therapeutic applications .

Hypothetical Physicochemical and Pharmacokinetic Differences

Biological Activity

2-(2-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C20H22FN3O2

- Molecular Weight : 351.41 g/mol

This structure incorporates a fluorophenoxy group and a morpholinopyridazine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate the activity of certain enzymes or receptors, influencing various biochemical pathways. For instance, it has been shown to affect neurotransmitter systems, which suggests potential applications in treating neurological disorders.

Anticonvulsant Activity

A study involving related compounds demonstrated significant anticonvulsant properties in models such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The mechanism appears to involve interaction with benzodiazepine receptors, indicating a potential for developing anti-seizure medications .

Anticancer Properties

Preliminary investigations into the anticancer activity of similar compounds have revealed that they can inhibit cell proliferation in various cancer cell lines. The presence of the morpholinopyridazine group is thought to enhance this activity by promoting apoptosis and inhibiting tumor growth through multiple signaling pathways.

Data Table: Summary of Biological Activities

Case Studies

-

Anticonvulsant Research :

A series of studies focused on compounds structurally similar to this compound showed promising anticonvulsant properties. In one study, the compound exhibited a dose-dependent reduction in seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy . -

Anticancer Studies :

In vitro studies demonstrated that derivatives of this compound could effectively induce apoptosis in cancer cells, particularly those resistant to conventional therapies. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential role in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.